
D-Histidine hydrochloride monohydrate
Overview
Description
D-Histidine hydrochloride monohydrate is a crystalline form of the amino acid histidine, specifically the D-isomer. Histidine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. The hydrochloride monohydrate form enhances its stability and solubility, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Histidine hydrochloride monohydrate typically involves the resolution of racemic histidine or the direct synthesis from precursor compounds. One common method includes the hydrolysis of proteins or peptides containing histidine, followed by purification and crystallization. The reaction conditions often involve acidic or enzymatic hydrolysis, followed by neutralization and crystallization in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of protein sources, such as soy or casein, followed by ion-exchange chromatography to separate histidine from other amino acids. The purified histidine is then reacted with hydrochloric acid and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Acid-Base Reactions and Tautomerism
The imidazole side chain in D-histidine hydrochloride monohydrate exhibits pH-dependent tautomerism and protonation states:
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Protonation below pH 6.0 : The imidazole ring becomes fully protonated (imidazolium form, Hip ), with a positive charge delocalized between the N1 and N3 nitrogen atoms .
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Deprotonation above pH 6.0 : The neutral imidazole exists as two tautomers (Hie and Hid ), where the proton resides on either N3 or N1 (Figure 1) .
Key Data :
Property | Value | Source |
---|---|---|
pK~a~ of imidazole ring | ~6.0 | |
^15^N NMR chemical shift (N1) | 185–190 ppm (at pH > 9) | |
^15^N NMR chemical shift (N3) | 145–170 ppm (at pH > 9) |
This tautomerism is critical for enzymatic catalysis, such as in carbonic anhydrases, where histidine acts as a proton shuttle .
Reaction with Diazotized Sulfanilic Acid
A validated spectrophotometric method quantifies this compound via a diazo coupling reaction :
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Reaction : The imidazole ring reacts with diazotized sulfanilic acid to form a yellow-colored complex (λ~max~ = 405 nm).
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Optimal Conditions :
Calibration Data :
Parameter | Value | Source |
---|---|---|
Linear range | 33–77 mg/15 mL | |
Molar absorptivity (ε) | 3.169 × 10⁴ L·mol⁻¹·cm⁻¹ | |
Sandell’s sensitivity | 0.1988 µg·cm⁻² |
This reaction is selective for histidine in mixtures containing lysine or glycine .
Salt Formation and Synthetic Conversions
This compound participates in salt metathesis and acid-base reactions:
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Conversion to Dihydrochloride : Reacting with excess HCl in methylene chloride/cyclohexanol yields histamine dihydrochloride. The process requires 0.85 molar equivalents of HCl per mole of histamine free base .
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Temperature Sensitivity : Reactions are exothermic; optimal conversion occurs at 30–35°C .
Synthetic Pathway :
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Step 1 : Dissolution in ethanol/toluene with HCl.
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Step 2 : Filtration and cooling to precipitate histamine dihydrochloride .
Peptide Bond Formation
The α-amino and carboxyl groups enable peptide synthesis:
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Activation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates amide bond formation.
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Applications : Used in synthesizing histidine-rich peptides for metalloenzyme mimics .
Stability in Formulations :
Oxidation and Degradation
Scientific Research Applications
Biochemical Research
Peptide Synthesis
D-Histidine hydrochloride serves as a crucial building block in peptide synthesis, allowing researchers to create specific peptides for detailed studies on protein interactions and functions. This application is vital for understanding biochemical pathways and developing targeted therapies.
Case Study : In a study on protein folding, D-histidine was utilized to synthesize peptides that mimic natural proteins, enabling researchers to investigate the effects of specific amino acid substitutions on protein stability and function .
Pharmaceutical Development
Neurological Disorders
This compound plays a significant role in drug formulation, particularly for medications targeting neurological disorders. Its involvement in histamine regulation makes it valuable in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.
Case Study : Research has demonstrated that D-histidine can enhance the efficacy of certain neuroprotective drugs by modulating histamine levels, thus improving cognitive function in animal models of neurodegeneration .
Nutrition and Dietary Supplements
Athletic Performance
D-Histidine is incorporated into dietary supplements aimed at enhancing athletic performance and recovery. As an essential amino acid, it supports muscle metabolism and aids in recovery post-exercise.
Application | Benefit |
---|---|
Muscle Recovery | Enhances recovery time after intense exercise |
Athletic Performance | Supports endurance and reduces fatigue |
Case Study : A clinical trial involving athletes showed that supplementation with D-histidine improved muscle recovery times significantly compared to a placebo group .
Cell Culture Media
D-Histidine hydrochloride is commonly added to cell culture media to support the growth of various cell types. Its presence improves cell viability and yield, making it essential for biopharmaceutical production.
Cell Type | Effect of D-Histidine |
---|---|
Mammalian Cells | Enhanced growth rates |
Stem Cells | Improved differentiation potential |
Case Study : In experiments with mammalian cell lines, the addition of D-histidine resulted in a 30% increase in cell proliferation compared to standard media without this compound .
Analytical Chemistry
D-Histidine hydrochloride is employed as a standard in chromatographic techniques, assisting researchers in accurately quantifying histidine levels in biological samples. This application is critical for metabolic studies and clinical diagnostics.
Technique | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Quantification of amino acids |
Mass Spectrometry | Identification of metabolic profiles |
Case Study : A study utilizing HPLC demonstrated that D-histidine could effectively separate histidine from other amino acids, providing precise quantification necessary for metabolic studies .
Mechanism of Action
The mechanism of action of D-Histidine hydrochloride monohydrate involves its role as a precursor to histamine, a vital inflammatory agent in immune responses. Histidine decarboxylase converts histidine to histamine, which then interacts with histamine receptors to exert various physiological effects. These effects include vasodilation, gastric acid secretion, and modulation of immune responses .
Comparison with Similar Compounds
L-Histidine: The L-isomer of histidine, which is more commonly found in nature and used in biological systems.
Histidine Monohydrochloride: Similar to D-Histidine hydrochloride monohydrate but may differ in hydration state.
Histidine Glutarate Monohydrate: Another histidine derivative used in nonlinear optical applications
Uniqueness: this compound is unique due to its specific isomeric form, which can have different biological activities and applications compared to its L-isomer. Its enhanced stability and solubility make it particularly useful in various industrial and research settings .
Biological Activity
D-Histidine hydrochloride monohydrate (CAS Number: 6341-24-8) is a derivative of the amino acid histidine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its mechanisms, safety, efficacy, and potential applications.
- Empirical Formula : C₆H₉N₃O₂·HCl·H₂O
- Molecular Weight : 209.63 g/mol
- Purity : Typically ≥ 98% on a dry matter basis
D-Histidine acts primarily through its conversion to histamine, which is involved in several biological functions:
- Immunomodulation : Histamine plays a role in modulating immune responses by activating suppressor T cells via H2 receptors. This activation can enhance the immune response against pathogens and tumors .
- Antioxidant Activity : Histamine has been shown to down-regulate the production of reactive oxygen species (ROS) in phagocytic cells, which may contribute to its antioxidant properties .
- Nutritional Role : As an essential amino acid, D-histidine is vital for protein synthesis and various metabolic processes in animals .
In Vivo Studies
A significant study assessed the safety and efficacy of L-histidine hydrochloride monohydrate in F344 rats. The study found that dietary supplementation with 2.5% L-histidine HCl H₂O did not lead to significant adverse effects, indicating its safety at this level . However, higher doses were associated with hyperlipidemia and alterations in zinc metabolism .
Case Study: Histidine and Oxidative Stress
A study investigated the protective role of histidine against oxidative damage induced by hydrogen peroxide (H₂O₂) in a cataract model. Results indicated that histidine could mitigate oxidative stress, suggesting potential therapeutic applications in eye health .
Safety Profile
The safety assessment of this compound indicates that it is generally safe when used appropriately as a nutritional additive for animals. However, excessive intake can lead to adverse effects such as:
Research Findings Summary Table
Study | Organism | Dosage | Findings |
---|---|---|---|
Ikezaki et al., 1994 | F344 Rats | 0%, 0.31%, 0.62%, 1.25%, 2.5%, 5% L-Histidine HCl H₂O | Maximum tolerable dose identified at 2.5% with no significant tumor incidence |
Kasaoka et al., 2004 | F344 Rats | >2 g/kg body weight/day | Growth retardation and hepatomegaly observed |
Yoshimatsu et al., 2002 | Rats | Variable | Histamine production affects food intake via H1 receptors |
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-ZJIMSODOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328526-86-9, 351-50-8 | |
Record name | D-Histidine hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328526-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-histidine hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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